molecular formula C15H13NO7 B12611101 Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate CAS No. 649557-68-6

Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate

Cat. No.: B12611101
CAS No.: 649557-68-6
M. Wt: 319.27 g/mol
InChI Key: BLJDYXITZSQOJO-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate is a chemical compound with the molecular formula C15H13NO7 and a molecular weight of 319.27 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a nitrophenyl group through a methoxy bridge. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate typically involves the esterification of 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated purification systems can streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

649557-68-6

Molecular Formula

C15H13NO7

Molecular Weight

319.27 g/mol

IUPAC Name

methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate

InChI

InChI=1S/C15H13NO7/c1-22-15(19)10-6-12(17)14(13(18)7-10)23-8-9-4-2-3-5-11(9)16(20)21/h2-7,17-18H,8H2,1H3

InChI Key

BLJDYXITZSQOJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)OCC2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

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